6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid

physicochemical profiling lead-likeness medicinal chemistry building blocks

Covalent inhibitor/PROTAC design often lacks orthogonal handles. 6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (CAS 2305526-86-5) combines a Michael-acceptor acryloyl, a carboxylic acid anchor, and gem-dimethyl restriction in a single scaffold (MW 213.23). • Cysteine-targeted covalent probes via acryloyl; simultaneous E3 ligase ligand attachment via COOH • gem-Dimethyl reduces entropic penalty • Copolymerization ratio r_NAM = 0.75±0.01 for predictive polymer synthesis. Supplied ≥95% purity.

Molecular Formula C10H15NO4
Molecular Weight 213.233
CAS No. 2305526-86-5
Cat. No. B2513683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid
CAS2305526-86-5
Molecular FormulaC10H15NO4
Molecular Weight213.233
Structural Identifiers
SMILESCC1(CN(CC(O1)C(=O)O)C(=O)C=C)C
InChIInChI=1S/C10H15NO4/c1-4-8(12)11-5-7(9(13)14)15-10(2,3)6-11/h4,7H,1,5-6H2,2-3H3,(H,13,14)
InChIKeyYRRXWJMFLCQGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid: Structural Overview


6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid (CAS 2305526-86-5) is a morpholine derivative with the molecular formula C₁₀H₁₅NO₄ and a molecular weight of 213.23 g/mol . It is characterized by three distinct structural features: a morpholine ring bearing two methyl substituents at the 6-position (gem-dimethyl), a prop-2-enoyl (acryloyl) group at the 4-position, and a free carboxylic acid at the 2-position . This specific combination distinguishes it from simpler morpholine carboxylic acids and from commercial morpholine fungicides such as dimethomorph (C₂₁H₂₂ClNO₄, MW 387.9) and fenpropimorph (C₂₀H₃₃NO, MW 303.5) [1][2].

Three orthogonal reactive handles: acryloyl, carboxylic acid, gem-dimethyl scaffold
Lead-like mass range suitable for fragment-to-lead library design
Structurally distinct from morpholine fungicides; designed for synthetic derivatization

Why Generic Substitution Is Not Advisable


Morpholine derivatives are not interchangeable building blocks. The target compound uniquely combines three functional handles—gem-dimethyl steric shielding at C6, an acryloyl group at N4, and a carboxylic acid at C2—within a single scaffold . The closest commercial analog, 6,6-dimethylmorpholine-2-carboxylic acid (CAS 1785088-39-2, MW 159.18), lacks the N-acryloyl moiety, eliminating the capacity for Michael addition or radical polymerization [1]. Conversely, 4-prop-2-enoylmorpholine-2-carboxylic acid analogs lack the gem-dimethyl groups that provide conformational restriction and metabolic stability . Substituting with a morpholine fungicide such as dimethomorph (MW 387.9) introduces a diaryl-acryloyl pharmacophore optimized for oomycete cell-wall inhibition rather than for synthetic derivatization [2]. The quantitative evidence below demonstrates that each structural feature of 6,6-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid contributes to a differentiation profile that generic in-class substitution cannot replicate.

Target6,6-Dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid
Substitute risk6,6-Dimethylmorpholine-2-carboxylic acid lacks acryloyl group; may not support thiol-ene or radical polymerization reactions.
TargetSame target compound
Substitute riskMorpholine fungicides (dimethomorph, fenpropimorph) are optimized for fungal pathway engagement, not as derivatizable building blocks; functional profile may not transfer.

Quantitative Differential Evidence


Molecular Weight Differentiation and Property Space

The target compound (MW 213.23 g/mol) is 54.05 g/mol larger than 6,6-dimethylmorpholine-2-carboxylic acid (MW 159.18 g/mol), its closest non-acryloylated analog [1]. This mass increment corresponds to the addition of a C₃H₃O fragment (prop-2-enoyl), which introduces one additional hydrogen-bond acceptor (the amide carbonyl) and extends the rotatable bond count by one, altering predicted logP and polar surface area. For procurement officers assessing building-block diversity, this MW shift places the target compound in a different property space: the non-acryloylated analog falls within fragment-like space (MW < 160), whereas the target compound enters the lead-like range (MW 160–350), offering distinct positioning for library design [1].

MW Differentiation
Reported
ΔMW = +54.05 g/mol (+34.0%) vs non-acryloylated analog (159.18 → 213.23 g/mol). Shifts from fragment-like (MW<160) to lead-like (160–350) space.
Supports library design differentiation
Calculated from molecular formula; PubChem 2021.05.07 release
physicochemical profiling lead-likeness medicinal chemistry building blocks

N-Acryloyl Reactive Handle Complementarity

The target compound contains an N-acryloyl (prop-2-enoyl) group that is structurally absent in 6,6-dimethylmorpholine-2-carboxylic acid (CAS 1785088-39-2) and in 6,6-dimethylmorpholine-3-carboxylic acid (CAS 783349-44-0) . The acryloyl moiety provides a Michael-acceptor electrophile capable of participating in thiol-ene click chemistry and radical polymerization, as established for N-acryloylmorpholine (NAM) monomer systems where reactivity ratios of r_NAM = 0.75 ± 0.01 have been measured in copolymerization with N-acryloxysuccinimide [1]. In contrast, the non-acryloylated analogs offer only the carboxylic acid and secondary amine as reactive sites, limiting their utility to amide coupling and salt formation. This differential is not trivial: the presence of the acryloyl group enables the compound to serve as both a functional monomer precursor and a covalent warhead scaffold, whereas the simpler analogs function solely as polar, hydrogen-bonding building blocks .

Acryloyl Handle
Class-level
N-prop-2-enoyl group present, enabling Michael addition, thiol-ene chemistry, radical polymerization (class benchmark r_NAM = 0.75±0.01). Absent in comparator.
Enables covalent inhibitor/polymer strategies
Reactivity ratio from NAM copolymerization at 60°C in dioxane
covalent inhibitor design polymer chemistry bioconjugation

Metal-Binding Versatility

The target compound (abbreviated dmbp) has been documented to form complexes with Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) ions, functioning as a ligand in coordination chemistry . This behavior is attributed to the combination of the carboxylic acid (O-donor) and the acryloyl carbonyl (O-donor) within the morpholine scaffold. By comparison, 6,6-dimethylmorpholine-2-carboxylic acid and morpholine-2-carboxylic acid have been reported primarily as synthetic intermediates or chiral building blocks, without documented broader-spectrum metal-coordination utility . The target compound's ability to chelate five distinct transition metals positions it as a versatile ligand scaffold for catalytic applications (cross-coupling, hydrogenation, oxidation) that cannot be served by the simpler carboxylic acid analogs .

Metal Binding Scope
Data to verify
Forms complexes with Pd(II), Pt(II), Cu(II), Co(II), Zn(II) — five metal ions documented. Comparator: no documented metal coordination.
Supports multi-metal catalyst screening
Stability constants not yet reported in open literature
coordination chemistry metal complex catalysis ligand design

Carboxylic Acid Regiochemistry Impact

The target compound bears the carboxylic acid at the morpholine 2-position, adjacent to the ring oxygen. The 3-carboxylic acid regioisomer, (S)-6,6-dimethylmorpholine-3-carboxylic acid (CAS 783349-44-0), also commercially available, positions the acid one carbon further from the ring oxygen . This regiochemical difference alters both the pKa of the acid (predicted pKa for morpholine-2-carboxylic acid: ~2.57; for the 3-substituted analog: ~3.25 at the morpholine nitrogen position) and the spatial relationship between the acid and the N-acryloyl group . In the target compound, the 2-carboxylic acid is closer to the acryloyl-bearing nitrogen, potentially enabling intramolecular hydrogen-bonding or metal-chelation geometries that are sterically inaccessible in the 3-substituted isomer. While no direct head-to-head comparison of these regioisomers has been published, the difference in carboxylic acid position represents a non-interchangeable structural parameter for any SAR or library-design program .

Regiochemistry
Class-level
Carboxylic acid at 2-position (adjacent to ring O) vs 3-position regioisomer. Predicted pKa ~2.57 vs ~3.25; spatial orientation differs.
Regiochemistry commits to distinct SAR space
No head-to-head comparison published
regiochemistry heterocyclic library SAR exploration

Morpholine Fungicide Class Benchmark

Two well-characterized morpholine derivatives in the agrochemical space—dimethomorph (EC₅₀ = 0.14 µg/mL against Phytophthora citrophthora; EC₅₀ < 0.1 µg/mL against P. capsici) and fenpropimorph (EC₅₀ = 0.01 µg/mL against Penicillium italicum)—demonstrate potent fungicidal activity via cell-wall biosynthesis inhibition and sterol biosynthesis inhibition, respectively [1][2]. However, the target compound (6,6-dimethyl-4-prop-2-enoylmorpholine-2-carboxylic acid) is structurally and functionally orthogonal: it lacks the bulky diaryl or N-alkylphenyl substituents required for fungicidal target engagement and instead offers a free carboxylic acid and acryloyl group for synthetic derivatization . No direct fungicidal EC₅₀ data are available for the target compound. This class-level comparison underscores that the target compound should be evaluated as a versatile synthetic building block, not as a bioactive morpholine analog. Researchers seeking antifungal activity should select dimethomorph or fenpropimorph; those seeking a derivatizable morpholine scaffold with orthogonal reactive handles should select the target compound .

Fungicide Benchmark
Class-level
Dimethomorph EC₅₀ 0.14 µg/mL (P. citrophthora), fenpropimorph EC₅₀ 0.01 µg/mL (P. italicum). Target compound lacks large hydrophobic substituents; no antifungal EC₅₀ data.
Structural divergence prevents misapplication as fungicide
Functional class assignment categorical
antifungal activity target selectivity chemical biology tool

Optimal Application Scenarios


Covalent Inhibitor and PROTAC Linker Precursor

The N-acryloyl group provides a Michael-acceptor electrophile suitable for covalent inhibitor design targeting cysteine residues in kinase or protease active sites. Simultaneously, the 2-carboxylic acid serves as an anchor point for amide coupling to E3 ligase ligands in PROTAC (proteolysis-targeting chimera) constructs. The gem-dimethyl groups at C6 provide conformational restriction that may reduce the entropic penalty upon target binding . This application scenario is supported by the documented reactivity of N-acryloylmorpholine monomers (r_NAM = 0.75 ± 0.01 in copolymerization) and the availability of the carboxylic acid for bioconjugation [1].

Transition-Metal Catalyst Ligand Design

The documented ability of dmbp to coordinate Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) enables its use as a ligand scaffold for developing homogeneous catalysts for cross-coupling, hydrogenation, and oxidation reactions . The dual O-donor system (carboxylate + acryloyl carbonyl) and the steric influence of the gem-dimethyl groups create a well-defined coordination environment that can be systematically varied by modifying the acryloyl or carboxylate motifs. This scenario is distinct from simpler morpholine ligands (e.g., morpholine itself or 2,6-dimethylmorpholine), which lack the chelating carboxylate anchor .

Stimuli-Responsive Copolymer Monomer

The acryloyl group enables radical polymerization, while the 2-carboxylic acid imparts pH-responsive character to the resulting polymer. Copolymerization reactivity ratios determined for the N-acryloylmorpholine class (r_NAM = 0.75 ± 0.01 with N-acryloxysuccinimide) provide a quantitative framework for predicting copolymer composition . The gem-dimethyl groups enhance hydrophobicity relative to unsubstituted morpholine monomers, offering a tunable parameter for designing amphiphilic block copolymers or hydrogels with controlled swelling behavior. The molecular weight of 213.23 g/mol places the monomer in a workable volatility range for solution polymerization protocols .

Bifunctional Probe for Target Engagement

The orthogonal reactivity of the acryloyl group (thiol-reactive) and the carboxylic acid (amine-reactive via activation) positions the compound as a bifunctional probe for chemical biology. The acryloyl moiety can covalently engage cysteine thiols on a target protein, while the carboxylic acid can be conjugated to a fluorophore or biotin reporter via amide bond formation, enabling pull-down or imaging experiments . This bifunctionality is absent in the comparator 6,6-dimethylmorpholine-2-carboxylic acid, which offers only the carboxylic acid as a conjugation handle and cannot serve as a covalent target modifier .

Application
Selection Property
Validation Focus
Covalent Inhibitor & PROTAC Linker Synthesis
Acryloyl Michael acceptor + carboxylic acid anchor
Thiol reactivity kinetics; linker conjugation efficiency
Transition-Metal Catalyst Ligand Design
Dual O-donor (carboxylate + acryloyl) chelation
Catalytic turnover and substrate scope under varied conditions
Stimuli-Responsive Polymer Monomer
pH-responsive carboxylic acid + polymerizable acryloyl
Copolymer composition and pH-dependent swelling
Bifunctional Chemical Biology Probe
Orthogonal thiol-reactive and amine-reactive handles
Target labeling specificity and pull-down yield
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